molecular formula C13H15N3O5S B5658580 METHYL N-(4-{[(3,4-DIMETHYL-5-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)CARBAMATE

METHYL N-(4-{[(3,4-DIMETHYL-5-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)CARBAMATE

Cat. No.: B5658580
M. Wt: 325.34 g/mol
InChI Key: LBFSRAWWWBGQRB-UHFFFAOYSA-N
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Description

Methyl N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)carbamate is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)carbamate typically involves multiple steps. One common method includes the reaction of 3,4-dimethyl-5-isoxazoleamine with 4-nitrophenylsulfonyl chloride to form an intermediate. This intermediate is then reacted with methyl carbamate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenyl carbamates.

Scientific Research Applications

Methyl N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)carbamate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide
  • N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-4-nitrobenzamide
  • N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3,5-dinitrobenzamide

Uniqueness

Methyl N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)carbamate is unique due to its specific structural features, which confer distinct biological activities.

Properties

IUPAC Name

methyl N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5S/c1-8-9(2)15-21-12(8)16-22(18,19)11-6-4-10(5-7-11)14-13(17)20-3/h4-7,16H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFSRAWWWBGQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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